molecular formula C9H10ClNO2 B8033340 2-Chloro-4-hydroxy-N,N-dimethylbenzamide

2-Chloro-4-hydroxy-N,N-dimethylbenzamide

Cat. No.: B8033340
M. Wt: 199.63 g/mol
InChI Key: QNHYPDNPNOYITG-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position, a hydroxyl group at the fourth position, and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydroxy-N,N-dimethylbenzamide typically involves the chlorination of 4-hydroxy-N,N-dimethylbenzamide The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-chloro-4-oxo-N,N-dimethylbenzamide, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor for other industrial compounds.

Mechanism of Action

The mechanism by which 2-Chloro-4-hydroxy-N,N-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-hydroxy-N,N-dimethylbenzamide: Similar structure but with different positional isomerism.

    2-Chloro-4-methoxy-N,N-dimethylbenzamide: Contains a methoxy group instead of a hydroxyl group.

    2-Chloro-4-hydroxy-N,N-diethylbenzamide: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness

2-Chloro-4-hydroxy-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-chloro-4-hydroxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(2)9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHYPDNPNOYITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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